Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate
Overview
Description
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is an organic compound with the molecular formula C8H7ClO5S It is a derivative of benzoic acid, featuring a chlorosulfonyl group and a hydroxyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with methyl salicylate (methyl 2-hydroxybenzoate).
Chlorosulfonation: The hydroxyl group of methyl salicylate is first protected, often by converting it into a methoxy group. The protected compound is then subjected to chlorosulfonation using chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the chlorosulfonyl group.
Deprotection: The protecting group is removed to regenerate the hydroxyl group, yielding methyl 5-(chlorosulfonyl)-2-hydroxybenzoate.
Industrial Production Methods
Industrial production methods for this compound would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and improved safety when handling chlorosulfonic acid.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chlorine atom.
Hydrolysis: The compound can be hydrolyzed to form the corresponding sulfonic acid.
Reduction: Reduction of the chlorosulfonyl group can yield sulfonamide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Typically performed with aqueous bases such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Sulfonamides: From nucleophilic substitution with amines.
Sulfonic Acids: From hydrolysis.
Hydroxybenzoate Derivatives: From reduction reactions.
Scientific Research Applications
Chemistry
Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
Reagent for Sulfonation: Employed in introducing sulfonyl groups into other compounds.
Biology and Medicine
Pharmaceuticals: Potential precursor for drug molecules, especially those requiring sulfonamide functionalities.
Biochemical Research: Used in studies involving enzyme inhibition and protein modification.
Industry
Polymer Chemistry: Utilized in the synthesis of sulfonated polymers.
Dye and Pigment Production: Intermediate for producing sulfonated dyes.
Mechanism of Action
The compound’s reactivity is primarily due to the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophiles. This reactivity is harnessed in various chemical transformations, making it a versatile intermediate. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-sulfamoyl-2-hydroxybenzoate: Similar structure but with a sulfamoyl group instead of a chlorosulfonyl group.
Methyl 5-chloro-2-hydroxybenzoate: Lacks the sulfonyl functionality, making it less reactive in certain transformations.
Methyl 5-(methylsulfonyl)-2-hydroxybenzoate: Contains a methylsulfonyl group, offering different reactivity and applications.
Uniqueness
Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both a reactive chlorosulfonyl group and a hydroxyl group on the benzene ring. This dual functionality allows for diverse chemical reactions and applications, making it a valuable compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO5S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUQSWVHGVRETC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30503317 | |
Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60638-81-5 | |
Record name | Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30503317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-(chlorosulfonyl)-2-hydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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